8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring and a pyridine ring. These types of structures are often found in biologically active compounds, and they might interact with various targets in the body. Without specific studies on this compound, it’s hard to predict its exact targets .
Mode of Action
The mode of action of a compound depends on its structure and the targets it interacts with. Given the complexity of “this compound”, it might have multiple modes of action. For example, it might bind to a protein target, altering its function and leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that “this compound” might affect. Given its structural features, it might be involved in pathways related to cell signaling, enzyme activity, or other biochemical processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. Without specific studies, it’s hard to predict the ADME properties of “this compound”. Factors such as its size, polarity, and the presence of functional groups might influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. Without specific information, it’s hard to predict these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the action, efficacy, and stability of “this compound”. Without specific studies, it’s hard to predict these effects .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-16-7-5-15(6-8-16)25-10-11-26-19(28)17(23-24-20(25)26)18(27)22-13-14-4-3-9-21-12-14/h3-9,12H,2,10-11,13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWCNIUFDJLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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